molecular formula C35H22O11 B13406372 Penta-salicyclic Acid

Penta-salicyclic Acid

Cat. No.: B13406372
M. Wt: 618.5 g/mol
InChI Key: AMWURZMBYUKNSV-UHFFFAOYSA-N
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Description

Penta-salicyclic Acid is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is a derivative of salicylic acid, known for its role in various biochemical processes and its use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Penta-salicyclic Acid typically involves the esterification of salicylic acid with acetic anhydride, catalyzed by a strong acid such as sulfuric acid or phosphoric acid . The reaction conditions include heating the mixture to around 70-80°C for about 15 minutes, followed by the addition of water to precipitate the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization and vacuum filtration .

Chemical Reactions Analysis

Types of Reactions: Penta-salicyclic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted salicylic acids, quinones, and hydroxy derivatives .

Scientific Research Applications

Penta-salicyclic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Penta-salicyclic Acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Penta-salicyclic Acid can be compared with other similar compounds such as:

This compound stands out due to its unique chemical structure, which allows for specific interactions with molecular targets and pathways, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C35H22O11

Molecular Weight

618.5 g/mol

IUPAC Name

2-[2-[2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid

InChI

InChI=1S/C35H22O11/c36-26-16-6-1-11-21(26)32(39)44-28-18-8-3-13-23(28)34(41)46-30-20-10-5-15-25(30)35(42)45-29-19-9-4-14-24(29)33(40)43-27-17-7-2-12-22(27)31(37)38/h1-20,36H,(H,37,38)

InChI Key

AMWURZMBYUKNSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O)O

Origin of Product

United States

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